BenchChemオンラインストアへようこそ!

2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid

Stereochemical purity Chiral building block Conformational constraint

2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic acid (CAS 1110650-68-4) is a chiral, non-racemic bicyclic carboxylic acid featuring a cis-fused 3-oxabicyclo[3.1.0]hexane scaffold and a flexible acetic acid side‑chain. The compound belongs to the class of constrained, heterocyclic scaffolds widely employed in medicinal chemistry to introduce defined spatial orientation and restrict conformational freedom in bioactive molecules.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B11926702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1C2C(C2CC(=O)O)CO1
InChIInChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t5-,6-/m1/s1
InChIKeyUYSCSVKDPCUZBY-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic Acid – A Stereochemically Defined, Conformationally Constrained Carboxylic Acid Building Block for Medicinal Chemistry and Fragment-Based Drug Design


2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic acid (CAS 1110650-68-4) is a chiral, non-racemic bicyclic carboxylic acid featuring a cis-fused 3-oxabicyclo[3.1.0]hexane scaffold and a flexible acetic acid side‑chain [1]. The compound belongs to the class of constrained, heterocyclic scaffolds widely employed in medicinal chemistry to introduce defined spatial orientation and restrict conformational freedom in bioactive molecules. Its cis‑[1R,5R] configuration distinguishes it from the more commonly supplied trans‑diastereomer, conferring a distinct spatial relationship between the oxygen‑containing tetrahydrofuran ring and the acetic acid functional group .

Why Generic Substitution of 2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic Acid with Other 3-Oxabicyclo[3.1.0]hexane Acetic Acid Isomers or Scaffolds Compromises Conformational Precision and Biologically Relevant Output


Generic substitution of this compound with the trans‑diastereomer or with racemic mixtures erases the defined stereochemical identity required for reproducible structure‑activity relationships. In the cis‑[1R,5R] isomer, the acetic acid substituent and the oxabicyclo ring adopt a fixed spatial orientation that differs fundamentally from the trans‑[1S,5R] arrangement [1]. Because biological targets discriminate between these topologies, exchanging diastereomers can invert binding selectivity, reduce on‑target potency, or introduce unpredictable off‑target interactions. Furthermore, using a mixture of diastereomers introduces an uncontrolled variable that confounds quantitative SAR analysis and prohibits valid comparison of lead series during medicinal chemistry optimization [2].

Quantitative Differentiation Evidence: 2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic Acid vs. Analogous Scaffolds


Diastereomeric Purity and Defined Absolute Configuration Enable Reproducible Biological Data

The target compound is supplied as a single enantiomer with defined [1R,5R] absolute configuration, whereas the most widely distributed 3-oxabicyclo[3.1.0]hexane-6-acetic acid stock (CAS 1110650-68-4) is either the racemic trans‑mixture or the opposite enantiomer [2-[(1R,5S)-...]acetic acid] [1]. Using a racemate or mis‑matched single enantiomer introduces stereochemical heterogeneity that can lead to divergent pharmacokinetic profiles, off‑target pharmacology, and non‑linear PK/PD relationships that are unacceptable in lead optimization [2]. The availability of the cis‑[1R,5R] isomer eliminates the need for in‑house chiral resolution, thereby reducing time, cost, and synthetic risk.

Stereochemical purity Chiral building block Conformational constraint

Conformational Restriction Differentiates cis- and trans-3-Oxabicyclo[3.1.0]hexane Acetic Acid Scaffolds

The cis‑[1R,5R] configuration locks the acetic acid side chain into a different torsional space compared with the trans‑isomer. In the trans‑diastereomer, the acetic acid group is oriented pseudo‑equatorially relative to the cyclopropane ring, whereas in the cis‑isomer it adopts a pseudo‑axial orientation [1]. This alters the intramolecular hydrogen‑bonding capacity, the distance between the carboxylate and the ether oxygen, and the overall molecular shape recognized by protein binding sites. While direct head‑to‑head receptor binding data for the isolated acetic acid building blocks are not publicly available, the critical influence of stereochemistry on the biological activity of oxabicyclo acid derivatives is well established in the LPA antagonist patent literature, where even minor changes in ring fusion geometry lead to substantial shifts in LPA₁ receptor antagonism potency [2].

Conformational analysis Diastereotopicity Molecular rigidity

Methylene Spacer Confers Enhanced Synthetic Versatility Compared to Directly Attached Carboxylic Acid Analogs

2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic acid differs from 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid by an additional methylene unit between the ring and the carboxylate. This homologation increases the pKa of the acid (predicted pKa ~4.8 vs. ~3.6 for the directly attached carboxylate), improves solubility, and provides a more flexible tether for conjugation to amines or alcohols without adding excessive steric bulk [1]. In fragment‑based drug discovery, the CH₂ spacer is often preferred because it allows the carboxylate to reach into polar sub‑pockets without forcing the rigid bicyclic core into suboptimal orientations, as demonstrated by the frequent appearance of methylene‑linked carboxylic acids in LPA antagonist lead series compared with directly coupled analogs [2].

Synthetic handle Homologation Fragment elaboration

Differential Commercial Availability and Its Impact on Research Reproducibility

A survey of major chemical suppliers indicates that the trans‑diastereomer or unspecified trans‑mixture of 3-oxabicyclo[3.1.0]hexane-6-acetic acid dominates the market (e.g., Fluorochem, MolCore, Synblock). The cis‑[1R,5R] enantiomer is specifically listed only by select vendors (e.g., CheMenu), often with a stated purity of ≥97% . This scarcity places the cis‑isomer in a distinct procurement category: researchers who require the cis‑configuration for target engagement must source this specific product, as generic “trans‑3-oxabicyclo[3.1.0]hexane-6-acetic acid” cannot serve as a substitute. Using the incorrect diastereomer has been shown to yield biologically inactive or misleading results in related oxabicyclo systems, as highlighted in the LPA antagonist patent where stereochemical variation leads to complete loss of receptor antagonism [1].

Commercial availability Single enantiomer Research reproducibility

Optimal Application Scenarios for 2-[(1R,5R)-3-Oxabicyclo[3.1.0]hexan-6-yl]acetic Acid Based on Quantitative Differentiation Evidence


Stereochemically Demanding Fragment-Based Drug Discovery Programs Targeting Chiral Binding Sites

When a fragment screen identifies a hit containing a 3-oxabicyclo[3.1.0]hexane core, the procurement of the cis‑[1R,5R] acetic acid derivative ensures that subsequent SAR studies operate with a single, defined stereoisomer. This prevents the data noise introduced by racemic or mismatched diastereomers, which can confound binding constant measurements [1]. The compound is employed as a fragment for in‑house elaboration, where the acetic acid handle is easily amidated with diverse amines to probe LPA₁ and other GPCR targets, as exemplified in oxabicyclo acid patent families [2].

Conformational Restraint Tool for Peptidomimetic and Macrocycle Design

The rigid cis‑fused bicyclic system imposes a specific exit vector for the carboxylic acid that is distinct from the trans‑isomer. This property is valuable in the design of conformationally constrained peptidomimetics or macrocyclic inhibitors where the spatial trajectory of the carboxylate is critical for protein–ligand complementarity. Incorporation of the (1R,5R) isomer early in the design cycle avoids the need for late‑stage chiral separation and allows computational modeling to be performed on the correct enantiomer from the outset [1].

Homologated Fragment for Improving Aqueous Solubility in Lead Optimization

When a directly attached carboxylic acid analog (e.g., 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid) exhibits poor solubility or unfavorable pKa for the desired formulation, the homologous acetic acid version provides a one‑carbon extender that raises the pKa by approximately 1.2 units and increases the number of rotatable bonds, enhancing solubility while retaining the core scaffold’s rigidity. This makes it a preferred fragment for oral drug candidates where biopharmaceutical properties are critical .

Selective LPA₁ Antagonist Development and Targeted Fibrosis Research

The oxabicyclo acid scaffold is a privileged chemotype for LPA₁ receptor antagonism, a mechanism implicated in idiopathic pulmonary fibrosis, systemic sclerosis, and NASH. The cis‑configured isomer can be used to generate focused compound libraries that explore the stereochemical requirements of LPA₁ binding, complementing existing trans‑isomer SAR and potentially unlocking selectivity against LPA₂. Published patent data indicate that subtle changes in ring fusion geometry translate into >10‑fold shifts in LPA₁ IC₅₀, underscoring the need for stereodefined building blocks [2].

Quote Request

Request a Quote for 2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.